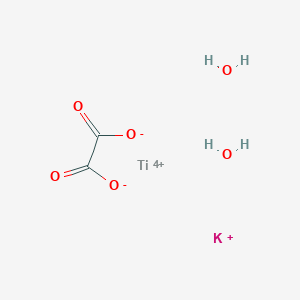

Kaliumtitano(III)-oxalat-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Potassium Titanium Oxalate Dihydrate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

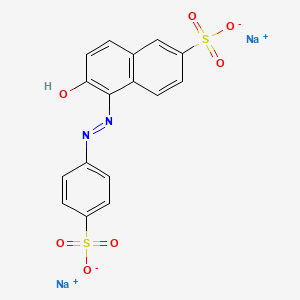

Potassium Titanium Oxalate Dihydrate (PTO) primarily targets aluminum alloys and hydrogen peroxide in different contexts . In the context of aluminum alloys, it is used in the micro-arc oxidation process to create a colored ceramic layer on the surface . In the context of hydrogen peroxide detection, it reacts with hydrogen peroxide to form a stable orange complex in acidic medium .

Mode of Action

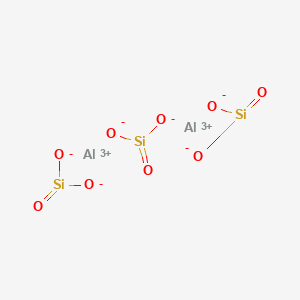

In the micro-arc oxidation process, PTO is added to a sodium hexametaphosphate electrolyte system. The resulting solution is used to create a colored ceramic layer on the surface of aluminum alloys . The color of the ceramic layer is primarily due to the combined action of Al2O3 and TiO2 .

In the detection of hydrogen peroxide, PTO reacts with hydrogen peroxide in an acidic medium to form a stable orange complex. This reaction is used to measure the concentration of hydrogen peroxide in Fenton advanced oxidation systems .

Biochemical Pathways

It is known that the compound plays a role in the micro-arc oxidation process, which involves the formation of a ceramic layer on the surface of aluminum alloys . This process likely involves a number of complex chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments. The compound’s sensitivity to air, heat, and humidity may also affect its bioavailability.

Result of Action

The primary result of PTO’s action is the formation of a colored ceramic layer on the surface of aluminum alloys . This layer is formed as a result of the micro-arc oxidation process, and its color is primarily due to the combined action of Al2O3 and TiO2 . In the context of hydrogen peroxide detection, the reaction of PTO with hydrogen peroxide results in the formation of a stable orange complex .

Action Environment

The action of PTO is influenced by several environmental factors. For instance, the compound is sensitive to air, heat, and humidity , which can affect its stability and efficacy. In the micro-arc oxidation process, the concentration of PTO in the electrolyte solution, as well as the pulse number, pulse width, and current density, can affect the quality and color of the resulting ceramic layer .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of action of Potassium Titanium Oxalate Dihydrate is not well-defined. It’s known that it undergoes thermal dehydration in a single step through a practically irreversible process

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal dehydration reaction of Potassium Titanium Oxalate Dihydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates . The complexity of the dehydration of Potassium Titanium Oxalate Dihydrate is illustrated by the dependence of the activation energy on the extent of conversion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium Titanium Oxalate Dihydrate can be synthesized by reacting potassium oxalate with titanium oxalate in an aqueous solution. The reaction typically involves mixing equimolar amounts of potassium oxalate and titanium oxalate in water, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the production of Potassium Titanium Oxalate Dihydrate involves the controlled reaction of potassium oxalate and titanium oxalate under specific temperature and pH conditions. The resulting solution is then subjected to crystallization and drying processes to yield the dihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium Titanium Oxalate Dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form titanium dioxide.

Substitution: It can participate in substitution reactions where the oxalate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions typically involve oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.

Major Products:

Oxidation: Titanium dioxide (TiO2)

Reduction: Titanium dioxide (TiO2)

Substitution: Various titanium complexes depending on the ligands used.

Vergleich Mit ähnlichen Verbindungen

Titanium Oxalate: Similar in structure but lacks the potassium component.

Potassium Oxalate: Contains potassium but lacks the titanium component.

Titanium Dioxide: A common product formed from the reduction of Potassium Titanium Oxalate Dihydrate.

Uniqueness: Potassium Titanium Oxalate Dihydrate is unique due to its dual role as both a titanium and potassium source. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Eigenschaften

IUPAC Name |

potassium;oxalate;titanium(4+);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYUWUVATCWCES-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4KO6Ti+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747908 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-67-6 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Potassium Titanium Oxalate Dihydrate in the synthesis of Barium Strontium Titanate (BaSrTiO3)?

A1: Potassium Titanium Oxalate Dihydrate serves as a precursor material for the Titanium source in the synthesis of BaSrTiO3. In the research, an oxalate co-precipitation method was employed. [] This method involves reacting Barium Chloride Dihydrate and Potassium Titanium Oxalate Dihydrate in a controlled manner to obtain a precipitate containing both Barium and Titanium. [] This precipitate is then calcined to obtain the final BaSrTiO3 powder.

Q2: Are there alternative methods for synthesizing BaSrTiO3 that don't use Potassium Titanium Oxalate Dihydrate?

A2: Yes, while the provided research uses Potassium Titanium Oxalate Dihydrate and an oxalate co-precipitation method, other methods exist. The second abstract mentions a hydrothermal process to synthesize Zinc Titanate nanoparticles. [] Although not directly stated for BaSrTiO3, this suggests that hydrothermal synthesis could be a potential alternative route. Further research would be needed to explore the efficacy of such alternative methods for BaSrTiO3 specifically.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)